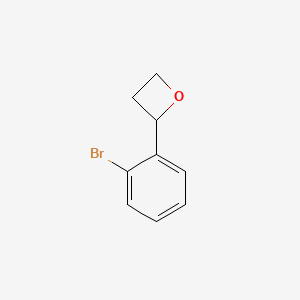

2-(2-Bromophenyl)oxetane

Description

The study of small, strained heterocyclic compounds is a cornerstone of modern synthetic and medicinal chemistry. These molecules often exhibit unique reactivity and can impart valuable physicochemical properties when incorporated into larger, more complex structures. 2-(2-Bromophenyl)oxetane is a prime example of a molecule at the intersection of several key areas of chemical research, including strained-ring chemistry, halogenated aromatics, and the synthesis of complex molecular architectures.

Interactive Table: Physicochemical Properties of this compound This table outlines the key structural and predicted physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO | PubChem uni.lu |

| Molecular Weight | 213.07 g/mol | BLD Pharm bldpharm.com |

| Monoisotopic Mass | 211.98367 Da | PubChem uni.lu |

| CAS Number | 1783579-30-5 | BLD Pharm bldpharm.com |

| Predicted XlogP | 2.4 | PubChem uni.lu |

| SMILES | C1COC1C2=CC=CC=C2Br | PubChem uni.lu |

| InChI Key | RIYKDHUJZQLYHP-UHFFFAOYSA-N | PubChem uni.lu |

Note: The properties in this table are based on computational predictions and data from chemical suppliers.

Oxetane (B1205548) derivatives, which are four-membered cyclic ethers, have become increasingly prominent in chemical research, particularly in the realm of drug discovery and medicinal chemistry. nih.gov Their growing importance stems from their unique combination of physical and chemical properties. The oxetane ring is a small, polar, and conformationally constrained scaffold that can introduce three-dimensionality into otherwise flat molecules. nih.gov This is a highly desirable trait in modern drug design, as increased sp³ character is often correlated with improved clinical success rates.

The incorporation of an oxetane motif can significantly enhance key physicochemical properties of a molecule. acs.org These improvements include:

Aqueous Solubility: The polar nature of the ether linkage can improve a compound's solubility in water. magtech.com.cn

Metabolic Stability: Oxetanes can serve as bioisosteres for more metabolically labile groups, such as gem-dimethyl or carbonyl functionalities. Replacing these groups with an oxetane ring can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate. magtech.com.cnacs.org

Conformational Rigidity: The strained ring of oxetane can act as a conformational lock, holding appended substituents in a specific orientation, which can be crucial for binding to a biological target. acs.org

A classic example of a biologically active natural product containing an oxetane ring is Paclitaxel (Taxol), a potent anticancer agent. acs.orgacs.org The oxetane ring in Taxol is considered important for its mechanism of action, which involves the stabilization of microtubules. acs.org Beyond natural products, synthetic oxetanes are now routinely incorporated into preclinical drug candidates for a wide range of diseases, including cancer, viral infections, and neurodegenerative disorders. nih.govdigitellinc.com

The presence of a halogenated aryl group, such as the 2-bromophenyl moiety in this compound, adds another layer of synthetic utility to the oxetane scaffold. Aryl halides are fundamental building blocks in organic synthesis, primarily due to their ability to participate in a wide array of metal-catalyzed cross-coupling reactions. rsc.org These reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

The bromine atom in this compound serves as a versatile synthetic handle. It allows for the late-stage functionalization of the molecule, where the oxetane-containing fragment can be coupled with various partners to rapidly generate a library of more complex molecules. This is a highly efficient strategy in drug discovery for exploring the structure-activity relationship (SAR) of a new chemical series. For instance, the bromine atom can be replaced with different aryl, alkyl, or heteroaryl groups via a Suzuki-Miyaura coupling, allowing chemists to probe how different substituents at that position affect biological activity. acs.org

Furthermore, nickel-catalyzed cross-coupling reactions have emerged as a sustainable and cost-effective alternative to traditional palladium-based methods. rsc.org The development of nickel-catalyzed reactions involving strained rings like oxetanes is an active area of research. rsc.orgorganic-chemistry.org These reactions can lead to ring-opening or coupling at the carbon-halogen bond, providing diverse pathways to novel chemical structures.

While the broader classes of oxetane derivatives and halogenated arenes are well-explored, specific research focused solely on this compound is still emerging. Much of the current understanding of its reactivity and potential applications is inferred from studies on analogous compounds, such as 2-phenyloxetane (B1633447) or other aryl-substituted oxetanes.

The primary research interest in this compound lies in its potential as a versatile building block for the synthesis of complex molecules. The combination of the reactive bromophenyl group and the unique oxetane motif makes it a valuable intermediate. Key areas of research focus include:

Synthesis: Developing efficient and stereoselective methods for the synthesis of this compound is a crucial first step. Common strategies for synthesizing 2-aryl oxetanes include the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition of an aldehyde with an alkene, and various intramolecular cyclization strategies, such as the Williamson ether synthesis from a corresponding 1,3-halohydrin. nih.govacs.org

Reactivity and Cross-Coupling: A major focus is the utilization of the C-Br bond in cross-coupling reactions. Research in this area would involve exploring the compatibility of the oxetane ring with various catalytic systems (e.g., palladium and nickel-based catalysts) to ensure that the coupling reaction proceeds without undesired ring-opening of the strained ether. rsc.org

Medicinal Chemistry Applications: As a fragment for drug discovery, this compound could be used to build libraries of novel compounds for biological screening. The oxetane would impart its beneficial physicochemical properties, while the bromophenyl group would serve as a point for diversification. nih.gov

Although detailed experimental studies on this compound are not widely published in peer-reviewed literature, its structural components suggest it is a compound of significant interest for advancing synthetic methodologies and for the discovery of new bioactive molecules. Future research will likely focus on delineating its specific reactivity and demonstrating its utility in the synthesis of functional materials and therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)oxetane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-8-4-2-1-3-7(8)9-5-6-11-9/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYKDHUJZQLYHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1783579-30-5 | |

| Record name | 2-(2-bromophenyl)oxetane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 2 2 Bromophenyl Oxetane

Oxetane (B1205548) Ring-Opening Reactions

The significant ring strain of the oxetane ring, approximately 107 kJ/mol, is a primary driver for its reactivity. utexas.edu Cleavage of the C-O bonds can be initiated by a range of reagents and catalysts, leading to functionalized propane (B168953) derivatives. The regiochemical outcome of these reactions is highly dependent on the reaction mechanism, which is dictated by the nature of the nucleophile and the presence or absence of acidic or basic catalysts.

Nucleophilic Ring Opening Mechanisms

The ring-opening of 2-(2-bromophenyl)oxetane with strong nucleophiles generally proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.net In this process, the nucleophile attacks one of the carbon atoms adjacent to the ring oxygen, leading to the cleavage of a C-O bond. Due to the steric hindrance imposed by the 2-bromophenyl group at the C2 position, strong nucleophiles preferentially attack the less substituted C4 position of the oxetane ring. magtech.com.cn This pathway results in the formation of a primary alcohol derivative.

The reaction is initiated by the direct attack of the nucleophile on the σ* antibonding orbital of the C4-O bond. This concerted process involves the simultaneous breaking of the C-O bond and formation of the new carbon-nucleophile bond, passing through a trigonal bipyramidal transition state. The result is an inversion of stereochemistry at the C4 position, if it were a chiral center.

Chemo- and Regioselectivity in Ring-Opening Transformations

The chemo- and regioselectivity of the ring-opening of this compound are a direct consequence of the interplay between steric and electronic effects, which are dictated by the reaction conditions. magtech.com.cn

Regioselectivity: As summarized above, the site of nucleophilic attack is tunable. Strong nucleophiles in neutral or basic media favor attack at the sterically accessible C4 position. Conversely, acid-catalyzed reactions with weaker nucleophiles favor attack at the electronically stabilized benzylic C2 position. This dichotomy allows for the selective synthesis of two different regioisomeric products from the same starting material.

Chemoselectivity: In multifunctional molecules, the oxetane ring can be opened selectively. For instance, the C-Br bond on the phenyl ring is generally stable to the conditions used for nucleophilic or acid-catalyzed ring-opening, allowing for the selective modification of the oxetane moiety without affecting the aryl bromide. However, certain powerful reagents like frustrated Lewis pairs, which combine a Lewis acid like B(C₆F₅)₃ with a hydrosilane, can induce more complex reactions, including reductive opening. acs.org

The table below illustrates the predictable regiochemical outcomes based on the reaction conditions.

| Catalyst/Reagent Type | Predominant Mechanism | Site of Attack | Product Type |

| Strong Nucleophile (e.g., R-Li, RMgX, NH₃) | SN2 | C4 (less substituted) | 1-(2-Bromophenyl)-3-(nucleophil)-propan-1-ol |

| Weak Nucleophile + Acid (e.g., H₂O/H⁺, ROH/H⁺) | SN1-like | C2 (more substituted) | 3-(2-Bromophenyl)-3-(nucleophil)-propan-1-ol |

Reactions Involving the Bromophenyl Moiety

The 2-bromophenyl group in this compound provides a versatile anchor for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions. The oxetane ring is generally stable under the conditions required for these transformations.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald–Hartwig)

The carbon-bromine bond is a common substrate for palladium-catalyzed cross-coupling reactions, enabling the synthesis of more complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov For a substrate like this compound, a Suzuki coupling would replace the bromine atom with a new aryl or vinyl group, yielding 2-(2'-substituted-biphenyl-2-yl)oxetane derivatives. The choice of ligand is crucial for efficient catalysis, with bulky, electron-rich phosphines often providing the best results. nih.gov

Buchwald-Hartwig Amination: This powerful method forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base like sodium tert-butoxide. wikipedia.orgacsgcipr.org This reaction would convert this compound into the corresponding N-aryl or N-alkyl aniline (B41778) derivative, where the nitrogen atom is attached at the C2 position of the phenyl ring. The development of specialized ligands has enabled the coupling of a wide range of amines with high efficiency. wikipedia.org

The following table presents typical conditions for these cross-coupling reactions on aryl bromides, which are applicable to this compound.

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Product |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 2-(2-Arylphenyl)oxetane |

| Buchwald-Hartwig | Primary/Secondary Amine (R₂NH) | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 2-(2-(Dialkylamino)phenyl)oxetane |

Electrophilic Aromatic Substitution on the Bromophenyl Ring

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), although the ring is considered deactivated towards this reaction. masterorganicchemistry.com This deactivation stems from the electron-withdrawing inductive effects of both the bromine atom and the ether oxygen of the oxetane ring.

The regiochemical outcome of EAS is directed by the existing substituents. The bromine atom is an ortho, para-director. The oxetanyl group, attached via a C-C bond, is also generally considered to be an ortho, para-director, though its influence is weaker. Given the substitution pattern, the incoming electrophile (E⁺) would be directed to the positions ortho and para to the bromine atom.

Position C6 (ortho to Br, meta to oxetanyl)

Position C4 (para to Br, meta to oxetanyl)

Position C3 (ortho to oxetanyl, meta to Br)

Considering the combined directing effects and steric hindrance from the adjacent oxetane ring, substitution is most likely to occur at the C4 position, which is para to the strongly directing bromo group and less sterically encumbered. Reactions like nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) would follow this general principle, yielding the corresponding substituted derivatives. lumenlearning.comyoutube.com

Radical Reactions of the Bromophenyl Substituent

The bromine atom on the phenyl ring of this compound represents a key site for initiating radical reactions. While specific studies detailing the radical chemistry of this exact molecule are not extensively documented, the reactivity can be inferred from the well-established behavior of aryl halides in radical transformations. The generation of aryl radicals from aryl halides is a cornerstone of modern organic synthesis, achievable under mild conditions without the need for toxic tin compounds. eurekalert.org

Several methods can be employed to generate an aryl radical from the C-Br bond:

Photocatalysis: Visible-light photocatalysis can reduce the aryl halide, leading to the cleavage of the carbon-halogen bond and the formation of an aryl radical. eurekalert.org

Metal Catalysis: Transition metals, particularly nickel, are widely used to catalyze radical cross-coupling reactions. These systems can engage aryl halides to form aryl radical intermediates. chemrxiv.org

Organic Catalysts: N-heterocyclic carbenes (NHCs) have been shown to catalyze the generation of aryl radicals from aryl iodides via a single electron transfer mechanism from an enolate intermediate. eurekalert.org This suggests potential applicability to aryl bromides under suitable conditions.

Once formed, the 2-(oxetanyl)phenyl radical is a highly reactive intermediate that can participate in various synthetic transformations. A prominent application is in radical cross-coupling reactions, which are advantageous for forming C-C bonds under mild conditions with high functional group tolerance. chemrxiv.org For instance, the radical derived from this compound could be coupled with a range of partners, including activated olefins, alkyl halides, and (hetero)aryl halides, to forge new carbon-carbon bonds. chemrxiv.org These redox-neutral coupling reactions, often driven by the in situ formation of alkyl diazenes from sulfonyl hydrazide precursors, represent a versatile platform for molecular construction. chemrxiv.org

It is important to note that the radical generation process must be compatible with the oxetane ring, which itself can undergo radical-mediated ring-opening. acs.org The choice of catalytic system and reaction conditions would be crucial to selectively activate the C-Br bond while preserving the four-membered ether.

Ring Expansion and Rearrangement Reactions

The inherent ring strain of the oxetane moiety makes it susceptible to various ring expansion and rearrangement reactions, which can be triggered by photochemical, thermal, or catalytic activation. These transformations provide access to larger, often more complex heterocyclic frameworks.

Photochemical irradiation can induce a [2+2] cycloreversion of the oxetane ring, a process also known as a retro-Paternò-Büchi reaction. acs.orgresearchgate.net This reaction cleaves the four-membered ring into its constituent carbonyl and alkene fragments. For this compound, this would theoretically yield 2-bromobenzaldehyde (B122850) and ethene. The mechanistic pathway of this cleavage is highly dependent on the excited state involved. acs.org

Detailed studies on related spirocyclic oxetanes have elucidated two distinct pathways:

Singlet State (S₁) Mechanism: Direct irradiation typically populates the first excited singlet state (S₁). From this state, cleavage occurs primarily through an initial C-O bond scission, leading to a 1,4-diradical intermediate that then fragments. acs.org

Triplet State (T₁) Mechanism: In the presence of a triplet sensitizer (B1316253) (e.g., a thioxanthone), energy transfer populates the first excited triplet state (T₁). The T₁ state favors an initial C-C bond scission at the most substituted carbon, which is also a key step in photochemical kinetic resolutions of chiral oxetanes. acs.org

The efficiency and outcome of the photocycloreversion can be influenced by the substitution pattern on the ring and the reaction conditions. The process has been utilized for the kinetic resolution of chiral oxetanes, where a chiral sensitizer preferentially catalyzes the decomposition of one enantiomer, leaving the other enriched. acs.org

Table 1: Photochemical Kinetic Resolution of Spirocyclic Oxetanes via Cycloreversion acs.org This table illustrates the principle of kinetic resolution using photocycloreversion on analogous systems, as detailed data for this compound is not available.

| Substrate (Spiro-oxetane) | Catalyst (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Cleavage Products |

|---|---|---|---|---|

| 5a (Diphenyl) | Chiral Thioxanthone (5) | 48 | 94 | Isatin + 1,1-Diphenylethene |

| 5b (Di-p-tolyl) | Chiral Thioxanthone (5) | 44 | 96 | Isatin + 1,1-Di(p-tolyl)ethene |

| 5f (Dibenzyl) | Chiral Thioxanthone (5) | 44 | 93 | Isatin + 1,1-Dibenzyl-ethene |

| 5j (Phenyl, Methyl) | Chiral Thioxanthone (5) | 37 | 99 | Isatin + 1-Phenyl-1-methylethene |

Transition metal catalysts can effectively mediate the ring expansion of oxetanes by reacting with carbenes, carbenoids, or other unsaturated partners. sioc-journal.cn These reactions typically proceed through the formation of an oxonium ylide intermediate, which then undergoes rearrangement to afford a larger ring system.

Examples of such transformations include:

Ruthenium-Catalyzed Insertion: Ru-catalysts can mediate the insertion of diazocarbonyl compounds into the oxetane ring. The proposed mechanism involves the formation of a metal-bound oxonium ylide, followed by a heterolytic C-O bond cleavage to generate a carbocation. A subsequent rapid intramolecular cyclization delivers a seven-membered heterocycle. nih.gov

Copper-Catalyzed Reactions: Lewis acidic copper catalysts, such as CuOTf, have been used in ring expansion reactions of oxetanes with diazoacetates. sioc-journal.cn

Rhodium and Nickel Intermediates: While not always involving the expansion of a pre-formed oxetane, metallo-oxetanes like 2-rhodaoxetanes and 2-nickelaoxetanes are key proposed intermediates in catalytic reactions. For example, a stable 2-rhodaoxetane has been shown to react with electrophiles like aldehydes to form six-membered metallacycles. researchgate.net Nickel-catalyzed insertion of alkynyltrifluoroborates into 3-oxetanone (B52913) also provides a route to functionalized, larger rings. nih.gov

For a substrate like this compound, these methods could provide pathways to substituted tetrahydrofurans, oxepanes, or other larger oxygen-containing heterocycles, depending on the reaction partner.

Beyond ring expansion with an external partner, the oxetane ring can undergo rearrangements where the atoms of the starting material are reorganized into a new structure. These reactions can be promoted by Lewis acids or proceed through radical pathways.

A significant pathway for 3-aryl oxetanes involves Lewis acid catalysis. The use of a strong, non-metal Lewis acid like tris(pentafluorophenyl)borane, B(C₆F₅)₃, in the presence of a hydrosilane, can catalyze an unusual double reduction accompanied by aryl migration. acs.org The key intermediate in this transformation is believed to be a phenonium ion, formed through neighboring group participation of the aryl ring. This process effectively rearranges the carbon skeleton, moving the aryl group from the C3 to the C1 position of the original propane-1,3-diol backbone. acs.org

Table 2: B(C₆F₅)₃-Catalyzed Reductive Rearrangement of 3-Aryl Oxetanes acs.org This table shows results for 3-aryl oxetanes, demonstrating the principle of aryl migration rearrangement.

| Oxetane Substrate (R-group on Phenyl) | Silane | Yield of Rearranged Product (%) |

|---|---|---|

| H | PhMe₂SiH | 99 |

| 4-Me | PhMe₂SiH | 99 |

| 4-F | PhMe₂SiH | 99 |

| 4-CF₃ | PhMe₂SiH | 99 |

In other systems, particularly strained polycyclic oxetanes, rearrangements can occur via C-C bond migration to relieve geometric stress, as observed during bromination reactions. nih.gov The mechanism of photochemical cycloreversion also represents a rearrangement of bonds within a diradical intermediate prior to fragmentation. acs.org These examples highlight that the specific mechanistic course of rearrangement is intimately tied to the substrate structure and the method of activation.

Functionalization at Other Positions of the Oxetane Ring

While many reactions of oxetanes involve ring-opening, methods also exist to functionalize the ring itself, particularly at the C3 position.

Direct C-H functionalization at the C3 position of a 2-substituted oxetane is challenging. Most synthetic strategies rely on using a pre-functionalized building block, such as oxetan-3-one or a 3-halooxetane. acs.org

From Oxetan-3-one: Commercially available oxetan-3-one is a versatile starting material. It can undergo a wide range of carbonyl chemistry reactions (e.g., Wittig olefination, Grignard additions) to install various substituents at the C3 position. These derivatives can then be used to build more complex molecules. nih.gov

Cross-Coupling of 3-Iodooxetane (B1340047): Transition-metal-catalyzed cross-coupling reactions, such as Suzuki couplings, using 3-iodooxetane and arylboronic acids provide a powerful method for synthesizing 3-aryloxetanes. acs.org

Intramolecular Cyclization of 3-Amido Oxetanes: 3-Amido oxetanes can be converted into 4-(hydroxymethyl)-substituted 2-oxazolines through an acid-catalyzed intramolecular cyclization. nih.gov This reaction proceeds via ring-opening of the protonated oxetane by the amide oxygen, followed by cyclization to form the five-membered oxazoline (B21484) ring. This transformation showcases how a substituent at the C3 position can participate in a reaction that ultimately opens the oxetane ring to form a new heterocyclic system. nih.gov

These methods underscore a general strategy where functionality is installed at the C3 position via a precursor, which is then elaborated or used in subsequent transformations.

Transformations Involving the Methylene (B1212753) Groups of the Oxetane Ring

The methylene groups of the oxetane ring in this compound are involved in various chemical transformations, primarily through reactions that lead to ring-opening or modification of the substituents on the ring. The reactivity is influenced by the inherent ring strain of the oxetane, which is comparable to that of epoxides, making it susceptible to reactions with nucleophiles and electrophiles. researchgate.net

One of the notable transformations is the oxidation of the methylene carbon at the 3-position. Studies on the metabolic stability of substituted oxetanes have shown that for 3-monosubstituted oxetanes, the primary metabolic pathway involves the oxidation of the bridging methylene carbon, which can lead to N-dealkylation in relevant derivatives. acs.org This suggests that the C-H bonds on the methylene groups of the oxetane ring are susceptible to oxidative cleavage.

Furthermore, the methylene groups are directly involved in ring-opening reactions. Under acidic conditions or in the presence of Lewis acids, the oxetane ring can be opened. magtech.com.cnresearchgate.net The regioselectivity of this opening is governed by both steric and electronic effects. For 2-substituted oxetanes like this compound, nucleophilic attack typically occurs at the less substituted C4 position under basic or neutral conditions (SN2 mechanism). magtech.com.cnresearchgate.net However, under acidic conditions, the reaction can proceed via a carbocation-like intermediate, with the nucleophile attacking the more substituted C2 position. magtech.com.cn

The methylene groups also participate in ring-expansion reactions. For instance, treatment of 2-phenyloxetane (B1633447) with diazo compounds in the presence of a copper catalyst leads to ring expansion to form tetrahydrofuran (B95107) derivatives. acs.org This transformation involves the formal insertion of a carbene into the C2-O bond of the oxetane ring, a process in which the integrity of the methylene groups at C3 and C4 is initially maintained before the rearrangement.

Detailed research on specific transformations of the methylene groups of this compound is limited in publicly available literature. However, based on the reactivity of analogous 2-substituted oxetanes, the following table summarizes potential transformations.

Table 1: Potential Transformations of the Methylene Groups in this compound

| Reaction Type | Reagents and Conditions | Expected Product(s) |

| Oxidation | Oxidizing agents (e.g., CYP450 enzymes) | 2-(2-Bromophenyl)oxetan-3-one or ring-opened products |

| Nucleophilic Ring Opening (Basic/Neutral) | Strong nucleophiles (e.g., R-Li, Grignard reagents) | 1-(2-Bromophenyl)-4-substituted-butan-1-ol |

| Acid-Catalyzed Ring Opening | Protic or Lewis acids with a nucleophile | 3-Substituted-1-(2-bromophenyl)propan-1-ol |

| Ring Expansion | Diazo compounds, metal catalyst (e.g., Cu) | Substituted tetrahydrofurans |

Kinetic and Thermodynamic Studies of this compound Transformations

Quantitative kinetic and thermodynamic data for the transformations of this compound are not extensively reported in the current scientific literature. However, general principles of oxetane reactivity provide a qualitative understanding of the kinetic and thermodynamic aspects of its reactions.

The ring strain of the oxetane ring, estimated to be around 106 kJ/mol, is a significant thermodynamic factor driving its ring-opening reactions. researchgate.net This stored energy is released upon ring cleavage, making such reactions thermodynamically favorable. The activation energy for these reactions, and thus the reaction kinetics, is highly dependent on the reaction conditions and the nature of the attacking species.

Kinetic Considerations:

The kinetics of oxetane ring-opening are influenced by several factors:

Catalysis: Acid catalysis significantly accelerates the rate of ring-opening by protonating the oxygen atom, making the ring more susceptible to nucleophilic attack. magtech.com.cnresearchgate.net Lewis acids can also coordinate to the oxygen atom, achieving a similar rate enhancement.

Nucleophile Strength: Stronger nucleophiles will react faster in SN2-type ring-opening reactions. magtech.com.cn

Steric Hindrance: Steric hindrance around the oxetane ring can affect the rate of reaction. For this compound, the bulky 2-bromophenyl group can influence the approach of the nucleophile.

Studies on other oxetane derivatives have provided some kinetic insights. For example, the half-lives of 2-sulfonyloxetanes were found to be in the range of 4-5 days at 25 °C over a pH range of 1-10, indicating a degree of kinetic stability under these conditions. acs.org While not directly applicable to this compound, this highlights that the substitution pattern significantly impacts kinetic stability.

Thermodynamic Considerations:

Ring-Opening Reactions: These are generally exothermic (negative ΔH) due to the release of ring strain. The change in entropy can vary depending on the specific reaction. If the ring-opening leads to an increase in the number of molecules, the entropy change will be positive, further favoring the reaction.

Isomerization Reactions: In the presence of non-nucleophilic acids, oxetanes can isomerize to allyl alcohols. wikipedia.org The thermodynamics of such isomerizations would depend on the relative stabilities of the oxetane and the corresponding allyl alcohol.

Without specific experimental data for this compound, a quantitative analysis is not possible. The following table provides a qualitative summary of the expected kinetic and thermodynamic profiles for key transformations.

Table 2: Qualitative Kinetic and Thermodynamic Profile of this compound Transformations

| Transformation | Kinetic Profile | Thermodynamic Profile |

| Acid-Catalyzed Ring Opening | Kinetically facile, rate dependent on acid concentration and nucleophile. | Thermodynamically favorable due to release of ring strain. |

| Base-Catalyzed Ring Opening | Kinetically slower than acid-catalyzed, requires strong nucleophiles. | Thermodynamically favorable. |

| Thermal Decomposition | Requires high temperatures, kinetically slow at moderate temperatures. | Thermodynamically favorable at high temperatures. |

Further experimental studies are required to determine the precise rate constants, activation energies, and thermodynamic parameters for the reactions of this compound.

Advanced Spectroscopic and Analytical Research Methodologies in 2 2 Bromophenyl Oxetane Chemistry

Elucidation of Reaction Pathways using In Situ Spectroscopic Techniques

Understanding the precise sequence of events during a chemical transformation is fundamental to reaction optimization and mechanistic discovery. In situ spectroscopic techniques allow chemists to observe the reaction as it happens, providing a real-time window into the formation and decay of short-lived species.

Time-resolved spectroscopy is a powerful tool for studying fleeting reaction intermediates that exist for timescales ranging from femtoseconds to microseconds. In a typical pump-probe experiment, an intense laser pulse (the pump) initiates a chemical reaction, and a second, weaker probe pulse monitors the changes in absorption or emission as a function of the delay time between the two pulses. yale.edu This technique provides direct kinetic and spectral information about transient species such as excited states, radicals, and ions. yale.edu

For a molecule like 2-(2-bromophenyl)oxetane, photochemical reactions are of significant interest. For instance, laser-induced homolysis of the carbon-bromine bond could generate a highly reactive 2-oxetanylphenyl radical. Nanosecond transient absorption spectroscopy is ideally suited to study such processes. Research on analogous 2-bromoaryl ketones has successfully utilized this technique to characterize the triplet-triplet absorption spectra and lifetimes of the ketones and to monitor the subsequent formation of 2-aroylaryl radicals following C-Br bond cleavage. researchgate.net Similarly, femtosecond spectroscopy could probe the initial ultrafast events following photoexcitation of this compound, such as the decay of excited singlet states which often occurs on a sub-picosecond timescale, as has been observed in studies of other aryl compounds. nih.gov

| Technique | Timescale | Potential Intermediates in this compound Chemistry | Information Gained |

| Femtosecond Spectroscopy | 10⁻¹⁵ - 10⁻¹² s | Singlet/Triplet Excited States ([Ar-Oxetane]*) | Formation and decay of initial excited states, vibrational cooling. nih.gov |

| Picosecond Spectroscopy | 10⁻¹² - 10⁻⁹ s | Arylnitrene (analogy), Short-lived radicals | Structural evolution immediately following bond cleavage/formation. |

| Nanosecond Spectroscopy | 10⁻⁹ - 10⁻⁶ s | 2-Oxetanylphenyl radical, Triplet states | Spectra and lifetime of radicals and triplet ketones. yale.eduresearchgate.net |

| Microsecond Spectroscopy | 10⁻⁶ - 10⁻³ s | Longer-lived radical species, secondary intermediates | Decay kinetics of more stable transient species. |

While time-resolved spectroscopy excels at identifying fast-forming intermediates, real-time monitoring using High-Performance Liquid Chromatography (HPLC) is invaluable for tracking the concentrations of all major components—reactants, stable intermediates, and products—throughout the course of a reaction. rsc.org Automated systems can perform unattended sampling, dilution, and injection onto an HPLC column, often coupled with a mass spectrometer (HPLC-MS), providing highly accurate and reproducible reaction profiles. rsc.orgresearchgate.net

This approach is a cornerstone of Process Analytical Technology (PAT) and is crucial for detailed kinetic analysis. researchgate.net By plotting concentration versus time, reaction rates can be determined, and complex mechanisms can be modeled. The robustness of real-time HPLC monitoring has been demonstrated for various challenging transformations, including Suzuki cross-coupling reactions with heterogeneous reagents and complex multicomponent cascades that generate multiple isomers. rsc.org For a reaction involving this compound, such as a palladium-catalyzed cross-coupling, real-time HPLC-MS could simultaneously track the consumption of the starting material and the formation of the coupled product and any side-products, providing a complete kinetic picture of the process.

| Time Point | [this compound] | [Coupling Partner] | [Product] | [Intermediate/Byproduct] |

| t = 0 min | High | High | 0 | 0 |

| t = 5 min | Decreasing | Decreasing | Increasing | Detected |

| t = 30 min | Low | Low | High | Decreasing |

| t = 60 min | Near 0 | Near 0 | Maximum | Near 0 |

Advanced Structural Characterization in Complex Reaction Products

Once a reaction is complete, determining the precise structure of the isolated products is paramount. For novel or complex molecules derived from this compound, a combination of advanced spectroscopic and crystallographic techniques is required for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. Standard one-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the hydrogen and carbon atoms in the molecule. rsc.org For a complex derivative of this compound, however, overlapping signals and complex coupling patterns often necessitate the use of multi-dimensional NMR experiments.

Techniques such as COSY (Correlation Spectroscopy) identify proton-proton couplings (¹H-¹H), HMQC (Heteronuclear Multiple Quantum Coherence) correlates protons directly to the carbons they are attached to, and HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). mdpi.com Together, these experiments allow for the definitive assignment of every signal and the complete assembly of the molecular framework.

| Atom | Fragment | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations |

| Hα | Oxetane (B1205548) (CH) | ~5.5-5.8 | ~78-82 | Cβ, Cγ, C1', C2' |

| Hβ | Oxetane (CH₂) | ~2.7-3.0 | ~25-30 | Cα, Cγ |

| Hγ | Oxetane (CH₂) | ~4.6-4.8 | ~70-74 | Cα, Cβ |

| H3' | Bromophenyl | ~7.6-7.8 | ~128-130 | C1', C5' |

| H4', H5' | Bromophenyl | ~7.2-7.5 | ~128-134 | C2', C3', C6' |

| H6' | Bromophenyl | ~7.5-7.7 | ~123-125 | C2', C4' |

Note: The chemical shifts are estimates based on related structures and can vary depending on the full molecular structure and solvent.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the confident determination of the elemental formula of a compound, as it can distinguish between molecules with the same nominal mass but different atomic compositions. nih.gov For this compound (C₉H₉BrO), the exact monoisotopic mass is 211.98367 Da. uni.lu Any reaction product derived from this starting material can be analyzed by HRMS to confirm that its measured mass matches the calculated mass for the expected formula, thereby verifying its identity.

| Adduct Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₉H₁₀BrO⁺ | 212.99095 |

| [M+Na]⁺ | C₉H₉BrNaO⁺ | 234.97289 |

| [M+K]⁺ | C₉H₉BrKO⁺ | 250.94683 |

| [M-H]⁻ | C₉H₈BrO⁻ | 210.97639 |

| [M+HCOO]⁻ | C₁₀H₁₀BrO₃⁻ | 256.98187 |

Data sourced from predicted values for this compound. uni.lu

While NMR provides the connectivity of a molecule, X-ray crystallography offers the ultimate proof of structure by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org This technique is indispensable for determining the absolute stereochemistry of chiral centers and for analyzing detailed conformational features, such as bond lengths, bond angles, and torsional angles. researchgate.net

For derivatives of this compound, X-ray analysis would definitively establish the stereochemical outcome of a reaction. Furthermore, it would provide precise measurements of the oxetane ring's conformation, specifically its puckering angle, which is a known characteristic of substituted oxetanes. acs.org The analysis also reveals intermolecular interactions, such as hydrogen bonds or π-stacking, that dictate how molecules pack in the solid state. vensel.org While a crystal structure for this compound itself is not reported, analysis of related bromo-aryl compounds provides a clear indication of the definitive structural data that can be obtained. researchgate.netvensel.org

| Structural Parameter | Description | Typical Value/Information Obtained |

| Absolute Stereochemistry | The spatial arrangement of atoms at a chiral center (R/S). | Unambiguously determined for chiral products. |

| Bond Lengths | The distance between two bonded atoms (e.g., C-Br, C-O). | e.g., C-Br: ~1.90 Å; C-O: ~1.46 Å. uni.luacs.org |

| Bond Angles | The angle formed by three connected atoms (e.g., C-O-C). | e.g., C-O-C in oxetane: ~90-92°. acs.org |

| Ring Puckering Angle | The deviation of the oxetane ring from planarity. | Quantifies the 3D shape of the strained ring. acs.org |

| Intermolecular Interactions | Non-covalent forces between adjacent molecules in the crystal. | Reveals hydrogen bonding, halogen bonding, and crystal packing. vensel.org |

Vibrational Spectroscopy for Functional Group Analysis in Reaction Contexts

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive analytical method for the qualitative and semi-quantitative analysis of functional groups within the molecular structure of this compound. This methodology is instrumental in monitoring reaction progression, identifying key intermediates, and verifying the structural integrity of the final product by tracking the characteristic vibrational modes of the oxetane ring, the ortho-disubstituted aromatic ring, and the carbon-bromine bond.

The vibrational spectrum of this compound is a composite of the distinct vibrational frequencies associated with its constituent parts. The analysis of this spectrum allows for a detailed understanding of the molecular structure. The key functional groups each exhibit characteristic absorption bands.

The aromatic part of the molecule, the 2-bromophenyl group, gives rise to several characteristic vibrations. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The carbon-carbon stretching vibrations within the benzene (B151609) ring usually appear in the 1600-1400 cm⁻¹ range. The substitution pattern on the benzene ring also leads to specific vibrational modes. For ortho-disubstituted benzenes, a characteristic C-H out-of-plane bending (wagging) vibration is expected in the range of 770-735 cm⁻¹. The carbon-bromine (C-Br) stretching vibration is typically found in the lower frequency region of the spectrum, generally between 600 and 500 cm⁻¹.

The oxetane ring has its own set of characteristic vibrational frequencies. The strained C-O-C ether linkage within the four-membered ring results in asymmetric and symmetric stretching vibrations. The asymmetric C-O-C stretching is a particularly strong and characteristic band for cyclic ethers and is expected to be prominent. The methylene (B1212753) (-CH2-) groups of the oxetane ring will exhibit symmetric and asymmetric stretching vibrations in the 2960-2850 cm⁻¹ region, as well as scissoring (bending) vibrations around 1465 cm⁻¹. The puckering of the oxetane ring also gives rise to low-frequency vibrations.

By monitoring the presence, absence, or shift of these characteristic bands, researchers can effectively track chemical transformations involving this compound. For instance, in reactions where the oxetane ring is opened, the disappearance of the characteristic C-O-C stretching and ring puckering modes would be a clear indicator of reaction success. Similarly, any reaction targeting the C-Br bond would be expected to result in the disappearance of its characteristic stretching frequency.

The following table provides a summary of the expected characteristic vibrational frequencies for this compound based on established data for its constituent functional groups.

| Vibrational Frequency (cm⁻¹) | Assignment | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2960-2850 | C-H Stretch | Oxetane Ring (-CH₂-) |

| 1600-1585 | C=C Stretch | Aromatic Ring |

| 1500-1400 | C=C Stretch | Aromatic Ring |

| ~1465 | -CH₂- Scissoring | Oxetane Ring |

| 950-900 | Asymmetric C-O-C Stretch | Oxetane Ring |

| 770-735 | C-H Out-of-Plane Bend | Ortho-substituted Benzene |

| 600-500 | C-Br Stretch | Bromophenyl |

This detailed analysis of the vibrational spectrum allows for a comprehensive understanding of the molecular structure of this compound and its behavior in various chemical reactions.

Computational and Theoretical Investigations on 2 2 Bromophenyl Oxetane

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(2-bromophenyl)oxetane at the atomic level. These calculations provide a quantitative description of the molecule's geometry, stability, and electronic distribution.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has become a important tool for investigating the ground state properties of molecular systems, offering a balance between computational cost and accuracy. ohio-state.edustackexchange.comaps.org For this compound, DFT calculations are employed to determine its optimized geometry, vibrational frequencies, and various thermodynamic parameters. These calculations typically utilize a variety of functionals and basis sets to ensure the reliability of the results. libretexts.org

The ground-state energy of the molecule can be accurately predicted, providing a measure of its stability. jussieu.fr Furthermore, DFT allows for the calculation of electronic properties such as the dipole moment and polarizability, which are crucial for understanding intermolecular interactions. The distribution of electron density, often analyzed through population analysis schemes, reveals the partial atomic charges and bond orders within the molecule. ias.ac.in This information is vital for predicting sites of electrophilic and nucleophilic attack.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Ground State Energy | Data not available in search results | Data not available in search results |

| Dipole Moment | Data not available in search results | Data not available in search results |

| Polar Surface Area | 9.23 Ų | DFT Calculation vulcanchem.com |

| XLogP3 | 2.4 | Predicted uni.lu |

Molecular Orbital Analysis (HOMO-LUMO, frontier orbital interactions)

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as they are the primary orbitals involved in chemical reactions. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, analysis of the HOMO and LUMO reveals insights into its reactivity. The HOMO is typically localized on the electron-rich regions of the molecule, such as the phenyl ring and the oxygen atom of the oxetane (B1205548) ring, making these sites susceptible to electrophilic attack. Conversely, the LUMO is generally located on the electron-deficient areas, indicating the likely sites for nucleophilic attack. The energies and shapes of these frontier orbitals are critical for predicting the outcomes of various chemical reactions, including cycloadditions and ring-opening processes. chemrxiv.org

| Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available in search results |

| LUMO | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

Conformational Analysis and Ring Puckering Dynamics

The introduction of a substituent on the oxetane ring can lead to a more puckered conformation due to increased eclipsing interactions. acs.org For instance, the puckering angle of the oxetane ring in some substituted derivatives has been shown to be around 16°. acs.org The dynamics of ring puckering, which involves the interconversion between different puckered conformations, can be studied using computational techniques. This analysis provides a detailed picture of the molecule's flexibility and how its shape influences its interactions with other molecules.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. For this compound, these methods are used to study the mechanisms of important transformations such as ring-opening and ring-expansion reactions.

Transition State Characterization and Activation Energy Calculations

The transition state is a critical point on the reaction pathway that represents the highest energy barrier between reactants and products. ucsb.edu Locating and characterizing the transition state structure is essential for understanding the kinetics of a reaction. libretexts.orgnih.gov Computational methods, such as DFT, are used to search for transition state geometries and calculate their energies. libretexts.orgyoutube.comgithub.io

Once the transition state is located, the activation energy (the energy difference between the reactants and the transition state) can be determined. nih.gov This value is directly related to the reaction rate. For reactions involving this compound, such as its ring-opening, computational chemists can model the breaking of the C-O bond and the formation of new bonds, identifying the key structural features of the transition state. This information is invaluable for predicting how changes in the molecule's structure or the reaction conditions will affect the reaction rate.

| Reaction | Activation Energy (kcal/mol) | Computational Method |

|---|---|---|

| Ring opening of a generic oxetane | Data not available in search results | Data not available in search results |

Reaction Pathway Mapping for Ring Opening and Ring Expansion

Beyond identifying the transition state, computational modeling can map out the entire reaction pathway, connecting reactants, intermediates, transition states, and products. acs.orgresearchgate.netresearchgate.net This provides a comprehensive understanding of the reaction mechanism. For this compound, such mapping can elucidate the stepwise or concerted nature of its ring-opening or ring-expansion reactions.

For example, in a ring-opening reaction, computational studies can determine whether the cleavage of the C-O bond occurs in a single step or through the formation of a transient intermediate. researchgate.net Similarly, for ring-expansion reactions, the mechanism of bond rearrangement and the formation of a larger ring can be detailed. These computational explorations of the potential energy surface provide a dynamic picture of the chemical transformation, highlighting the key energetic and structural changes that occur as the reaction progresses. chemrxiv.orgacs.org

Solvation Effects on Reaction Energetics and Selectivity

Detailed computational studies on the solvation effects on the reaction energetics and selectivity of this compound are not available in the current scientific literature. However, general principles derived from studies on other substituted oxetanes can provide a framework for understanding how solvents might influence its reactivity.

The ring-opening of oxetanes, a common reaction pathway, can be significantly affected by the solvent environment. Computational models, such as the universal solvation model based on solute electron density, are employed to understand these effects. For reactions proceeding through charged or highly polar transition states, polar solvents are expected to lower the activation energy, thereby increasing the reaction rate. For instance, in the ring-opening of 2-aryl oxetanes, the transition state can have considerable carbocationic character, which would be stabilized by polar solvents.

The choice of solvent can also dictate the selectivity of reactions. In nucleophilic ring-opening reactions, the solvent can influence the regioselectivity of the nucleophilic attack on the oxetane ring. While specific calculations for this compound are absent, it is plausible that different solvents could modulate the relative energies of the transition states for attack at the C2 and C4 positions of the oxetane ring.

Theoretical Studies on the Influence of Ring Strain and Substituent Effects on Reactivity

The reactivity of oxetanes is intrinsically linked to their ring strain, which is estimated to be around 25.5 kcal/mol, a value comparable to that of oxiranes. This strain is a consequence of the deviation of bond angles from the ideal tetrahedral geometry. The introduction of substituents on the oxetane ring can further modulate this strain and, consequently, the reactivity.

Ring Strain: The puckering of the oxetane ring is a key structural feature influenced by substituents. While unsubstituted oxetane has a small puckering angle, bulky substituents can lead to a more puckered conformation to alleviate steric interactions. For this compound, the ortho-bromophenyl group is expected to have a significant impact on the ring conformation and local strain. Theoretical calculations would be necessary to quantify this effect and determine the preferred puckering mode.

Substituent Effects: The electronic nature of the substituent at the 2-position of the oxetane ring plays a crucial role in its reactivity, particularly in ring-opening reactions. Aryl groups, such as the 2-bromophenyl group, can stabilize a developing positive charge at the adjacent carbon atom through resonance, facilitating reactions that proceed via a carbocationic intermediate.

The bromine atom at the ortho position of the phenyl ring introduces both steric and electronic effects.

Electronic Effect: As a halogen, bromine is an electron-withdrawing group through induction but can also act as a weak π-donor through resonance. Theoretical studies using methods like molecular electrostatic potential (MESP) analysis could quantify the net electronic effect of the 2-bromophenyl substituent on the oxetane ring.

Steric Effect: The ortho-positioning of the bromine atom imposes significant steric hindrance around the C2-carbon of the oxetane, which could influence the trajectory of incoming nucleophiles in ring-opening reactions.

A comparative theoretical study on different halophenyl-substituted oxetanes would be invaluable to delineate the specific influence of the halogen and its position on the phenyl ring.

Prediction of Spectroscopic Parameters from First Principles

Ab initio and Density Functional Theory (DFT) calculations are powerful tools for predicting spectroscopic parameters, which can aid in the structural elucidation of molecules. For this compound, such calculations could provide valuable data for comparison with experimental spectra.

NMR Spectroscopy: Proton and carbon-13 NMR chemical shifts are sensitive to the electronic environment of the nuclei. While experimental PMR spectra have been analyzed for the related 2-(4-bromophenyl)oxetane, first-principles calculations for the 2-bromo isomer are not documented. Theoretical predictions could help in assigning the complex spin systems of the oxetane ring protons and understanding the electronic influence of the 2-bromophenyl group on the chemical shifts.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. By calculating the vibrational modes of this compound, one could assign the characteristic stretching and bending frequencies of the oxetane ring and the substituted phenyl ring.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to its UV-Visible absorption spectrum. These calculations could identify the π-π

Future Research Directions and Unresolved Challenges in 2 2 Bromophenyl Oxetane Chemistry

Development of Novel and More Efficient Synthetic Routes

The synthesis of substituted oxetanes, including the 2-aryl variant, has traditionally relied on a few key methods. However, these often face limitations in substrate scope, efficiency, or functional group tolerance. A significant challenge lies in developing more streamlined and robust methods for the synthesis of 2-(2-Bromophenyl)oxetane.

Future research should focus on moving beyond classical methods like the Paternò-Büchi reaction and Williamson etherification. magtech.com.cnnih.gov While the enantioselective reduction of a corresponding β-halo ketone followed by base-promoted cyclization can yield 2-aryl oxetanes, the multi-step nature of this process can be inefficient. acs.org

Promising avenues for exploration include:

Photoredox-Catalyzed C–H Functionalization : A cutting-edge approach involves the direct coupling of alcohols with electron-deficient olefins via a hydrogen atom transfer (HAT) mechanism. nih.gov Applying this to the reaction of 2-bromobenzaldehyde (B122850) with a suitable alkene precursor could offer a highly convergent and atom-economical route to the target oxetane (B1205548). nih.gov The mechanism involves the generation of a nucleophilic radical that adds to the coupling partner, followed by cyclization. nih.gov

Transition-Metal-Catalyzed [2+2] Cycloadditions : While photochemical [2+2] cycloadditions are well-known, developing transition-metal-catalyzed variants that operate under milder conditions is a key goal. nih.gov N-heterocyclic carbene (NHC)-catalyzed annulations, for instance, have proven effective for certain ketone and allenoate substrates and could be adapted for the synthesis of 2-aryl oxetanes. nih.gov

Ring Expansion of Epoxides : The Corey-Chaykovsky reaction to form an epoxide followed by a sulfoxonium ylide-mediated ring expansion is another viable, albeit multi-step, strategy that could be optimized for efficiency. nih.gov

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Photoredox C–H Functionalization | High atom economy, single step, mild conditions. | Substrate scope, control of regioselectivity, optimization for aryl bromides. |

| Transition-Metal [2+2] Cycloaddition | Milder than photochemical methods, potential for asymmetric catalysis. | Catalyst development, tolerance of the C-Br bond, limited substrate precedent. |

| Williamson Etherification | Well-established, predictable cyclization. | Requires pre-functionalized multi-step precursor synthesis. |

| Paternò-Büchi Reaction | Direct cycloaddition. | Often requires UV light, potential for side reactions, issues with selectivity. nih.gov |

Exploration of Underutilized Reactivity Modes

The reactivity of this compound is largely dictated by the strained four-membered ring and the carbon-bromine bond. While nucleophilic ring-opening of the oxetane is the most studied transformation, many other reactivity modes remain underexplored. researchgate.netnih.gov

Key areas for future investigation include:

Radical Ring-Opening Reactions : A significant frontier is the use of oxetanes as precursors for radical species. Recent work has shown that cobalt catalysis can facilitate the homolytic cleavage of the C-O bond, generating nucleophilic radicals that can participate in subsequent reactions like Giese-type additions. researchgate.net Applying this strategy to this compound could provide access to novel functionalized frameworks that are complementary to those obtained via traditional nucleophilic pathways. researchgate.net

Orthogonal Functionalization : A major unresolved challenge is the selective functionalization of one reactive site while preserving the other. For example, performing palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) at the C-Br bond without inducing the opening of the acid- and base-sensitive oxetane ring requires careful optimization of reaction conditions. chemrxiv.orghilarispublisher.com Conversely, exploring ring-opening reactions that are chemoselective for the oxetane and leave the aryl bromide intact for subsequent diversification is equally important.

Metal-Mediated C-C Bond Activation : While C-O bond cleavage is common, the activation and modification of the oxetane's C-C bonds are less explored but could lead to significant skeletal rearrangements and the formation of larger carbocycles or heterocycles. researchgate.net

| Reactivity Mode | Description | Potential Outcome |

| Radical Ring-Opening | Cobalt-catalyzed homolytic C-O bond cleavage to generate an alkyl radical. researchgate.net | Access to γ-hydroxypropyl arenes via radical addition reactions. |

| Chemoselective Cross-Coupling | Functionalization of the C-Br bond (e.g., Suzuki, Heck) while the oxetane ring remains intact. hilarispublisher.com | Synthesis of diverse biaryl or styrenyl oxetane derivatives. |

| Chemoselective Ring-Opening | Nucleophilic or Lewis acid-catalyzed opening of the oxetane without reacting the C-Br bond. | Formation of functionalized bromohydrin derivatives for further synthesis. |

| Reductive Ring-Opening | Use of reagents like Li/DTBB to reductively open the oxetane at the C4 position. acs.org | Generation of ketone-containing intermediates. |

Advanced Mechanistic Investigations via Cutting-Edge Analytical Techniques

A deeper mechanistic understanding is crucial for optimizing existing reactions and discovering new ones. For this compound, this involves elucidating the complex interplay between the strained ring and the electronically-active aromatic system.

Future research should employ a combination of advanced analytical and computational methods:

In-Situ Spectroscopy : Techniques such as ReactIR (Infrared) and process NMR (Nuclear Magnetic Resonance) can be used to monitor reaction progress in real-time. This would be invaluable for identifying transient intermediates in catalytic cycles, such as the alkylated cobalt complexes in radical ring-opening reactions or key species in photoredox pathways. researchgate.netnih.gov

Computational Modeling : Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and rationalize observed selectivities. nih.gov For instance, modeling the transition states for nucleophilic attack at the C2 versus the C4 position of the oxetane ring under various catalytic conditions could explain and predict regioselectivity.

Rational Design of Derivatives with Tuned Reactivity and Selectivity

The this compound scaffold is ripe for derivatization to fine-tune its chemical and physical properties. Rational design, guided by mechanistic understanding, can lead to new molecules with tailored reactivity for specific applications. nih.gov

Key strategies for derivative design include:

Modulation of Aryl Ring Electronics : The C-Br bond serves as a synthetic linchpin. Using it to introduce various electron-donating or electron-withdrawing groups via cross-coupling reactions would systematically alter the electronic properties of the phenyl ring. This, in turn, could influence the stability of potential cationic intermediates during Lewis acid-catalyzed ring-opening, thereby controlling the reaction's regioselectivity and rate.

Substitution on the Oxetane Ring : The development of synthetic routes to derivatives substituted at the C3 or C4 positions of the oxetane ring would introduce steric and stereoelectronic factors that could direct the outcome of subsequent transformations. For instance, a substituent at C3 could create a chiral center and influence the stereochemical outcome of ring-opening reactions.

| Derivative Type | Proposed Modification | Expected Impact on Reactivity |

| Electron-Rich Aryl Derivatives | Replace -Br with -OMe, -NMe₂ via Buchwald-Hartwig coupling. | Increased stability of benzylic carbocation intermediates, potentially favoring SN1-type ring-opening at the C2 position. |

| Electron-Poor Aryl Derivatives | Replace -Br with -CF₃, -CN via cross-coupling. | Decreased stability of benzylic carbocation intermediates, potentially favoring SN2-type attack at the less-hindered C4 position. |

| 3-Substituted Oxetanes | Introduce alkyl or functional groups at the C3 position. | Increased steric hindrance for nucleophilic attack, potential for diastereoselective reactions. |

| Fused-Ring Systems | Synthesize derivatives where the oxetane is part of a spirocyclic system. nih.gov | Altered ring strain and geometric constraints, leading to unique reactivity. nih.gov |

Integration of Computational and Experimental Methodologies for Predictive Synthesis

The synergy between computational chemistry and experimental work is revolutionizing chemical synthesis. nih.gov Applying this integrated approach to the chemistry of this compound could dramatically accelerate the discovery of new reactions and derivatives.

Future efforts should focus on:

Computer-Aided Synthesis Planning (CASP) : Utilizing open-source software that can analyze the this compound structure and propose viable retrosynthetic pathways based on vast reaction databases. nih.gov This can help identify non-obvious but highly efficient synthetic routes for experimental validation.

Predictive Modeling of Reactivity : Employing machine learning algorithms trained on existing chemical reaction data to predict the likelihood of success for a given transformation. hilarispublisher.comnih.gov For example, a model could predict the optimal catalyst and conditions for a challenging Suzuki coupling on the bromophenyl moiety without causing decomposition of the oxetane ring.

High-Throughput Experimentation (HTE) : Combining computational design with HTE allows for the rapid screening of a wide array of catalysts, solvents, and reaction conditions. Computationally-guided libraries of this compound derivatives can be synthesized and screened to quickly establish structure-activity or structure-property relationships, creating a powerful feedback loop for further computational design. nih.govmdpi.com This integrated workflow moves beyond intuition-based discovery toward a more predictive and efficient paradigm for chemical research. nih.gov

Q & A

Basic Questions

Q. What are the critical safety protocols for handling 2-(2-Bromophenyl)oxetane in laboratory settings?

- Methodological Answer: Follow OSHA HazCom 2012 standards, including:

- Use impervious gloves (e.g., nitrile) and safety glasses to prevent skin/eye contact.

- Employ a suitable respirator in high-concentration environments.

- Avoid inhalation of dust or vapors via proper ventilation.

- Remove contaminated clothing immediately and wash hands post-handling .

- Data Note: Penetration times for gloves are not determined; prioritize manufacturer-tested materials for chemical resistance.

Q. How is the oxetane ring in this compound synthesized, and what are common derivatization strategies?

- Methodological Answer: The oxetane ring is typically synthesized via:

- Cyclization: Intramolecular Williamson ether synthesis using bromo-alcohol precursors.

- Ring-Opening Functionalization: Post-synthesis, the oxetane can undergo nucleophilic ring-opening with amines or thiols to introduce functional groups (e.g., for medicinal chemistry applications) .

- Data Contradiction: While some methods prioritize strain-driven reactivity, steric hindrance from the 2-bromophenyl group may limit certain transformations, requiring optimized conditions.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer:

- NMR: Analyze and spectra to confirm oxetane ring protons (δ 4.5–5.5 ppm) and coupling patterns. For substituted phenyl groups, use - COSY to resolve aromatic spin systems .

- MS: High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., , m/z 213.07) .

Advanced Research Questions

Q. How does the 2-bromophenyl substituent influence the reactivity of the oxetane ring in cross-coupling reactions?

- Methodological Answer:

- The bromine atom enables Suzuki-Miyaura couplings with boronic acids, transforming the oxetane into biaryl derivatives.

- Experimental Design: Use Pd catalysts (e.g., Pd(PPh)) with base (e.g., NaCO) in THF/HO at 80°C. Monitor regioselectivity via -NMR if fluorinated partners are used .

- Data Contradiction: Steric hindrance from the ortho-bromo group may reduce coupling efficiency compared to para-substituted analogs.

Q. What strategies mitigate competing ring-opening vs. ring-retention in medicinal chemistry applications of this compound?

- Methodological Answer:

- Stability Screening: Test oxetane stability under physiological pH (e.g., PBS buffer at 7.4) and liver microsomes.

- Structural Modifications: Introduce electron-withdrawing groups (e.g., nitro) to the phenyl ring to reduce nucleophilic attack on the oxetane .

Q. How can conflicting spectral data for this compound derivatives be resolved?

- Methodological Answer:

- Subspectral Analysis: For complex -NMR spectra (e.g., 8-spin systems in dichlorophenyl derivatives), apply iterative simulation or DFT-calculated chemical shifts to assign signals .

- Cross-Validation: Compare experimental IR carbonyl stretches (1700–1750 cm) with computational (B3LYP/6-31G*) results to confirm tautomeric forms .

Q. What analytical methods are optimal for detecting impurities in this compound-based pharmaceuticals?

- Methodological Answer:

- HPLC-MS/MS: Use C18 columns with acetonitrile/water gradients to separate and quantify degradation products (e.g., bromophenol derivatives).

- Forced Degradation Studies: Expose the compound to heat, light, and oxidative conditions (HO) to identify labile sites .

Tables for Key Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 213.07 g/mol | |

| -NMR (Oxetane H) | δ 4.8–5.2 ppm (multiplet) | |

| Common Synthetic Route | Intramolecular Williamson Ether | |

| Stability in PBS (pH 7.4) | >90% retention after 24 hrs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.